Diethyl methylmalonate is an organic compound with the molecular formula C₈H₁₄O₄ and a CAS number of 609-08-5. It is classified as a malonate ester, characterized by the presence of two ethyl groups and one methyl group attached to a central malonic acid structure. This compound is typically a colorless liquid with a fruity odor, soluble in organic solvents but less so in water. Its unique structure allows it to participate in various
Diethyl methylmalonate can be synthesized through several methods:
Diethyl methylmalonate finds applications in various fields:
Interaction studies involving diethyl methylmalonate primarily focus on its reactivity with other compounds rather than direct biological interactions. For example, studies have shown its ability to undergo Michael addition with various carbonyl compounds, which is crucial for developing new synthetic pathways .
Diethyl methylmalonate shares similarities with several other compounds within the malonate ester family and related structures. Below is a comparison highlighting its uniqueness:
Compound Name | Molecular Formula | Key Features | Unique Aspects |
---|---|---|---|
Diethyl Malonate | C₆H₁₄O₄ | Two ethyl groups without a methyl group | More reactive due to lack of steric hindrance |
Methyl Malonate | C₄H₆O₄ | Contains only one ethyl group | Simpler structure, fewer applications |
Diisopropyl Methylmalonate | C₈H₁₈O₄ | Two isopropyl groups | Higher steric hindrance affecting reactivity |
Ethyl Methyl Malonate | C₇H₁₄O₄ | One ethyl and one methyl group | Intermediate reactivity compared to diethyl variant |
Diethyl methylmalonate's distinct combination of two ethyl groups and one methyl group provides unique steric and electronic properties that facilitate specific